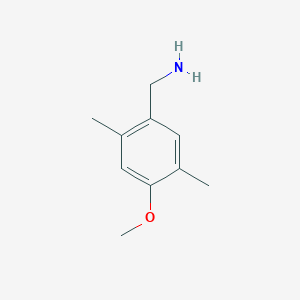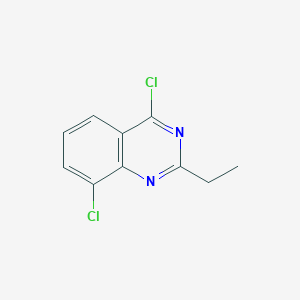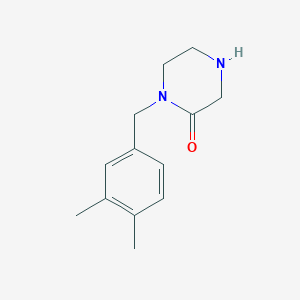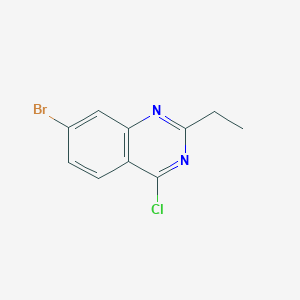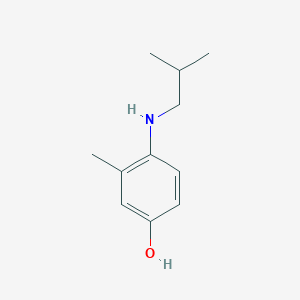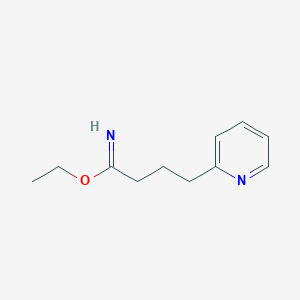
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 6th position of the tetrahydroisoquinoline ring, which significantly influences its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Pomeranz–Fritsch Cyclization: This classical method involves the cyclization of β-aminoketones to form the tetrahydroisoquinoline core. The reaction typically uses strong acids like hydrochloric acid or sulfuric acid as catalysts.
Reductive Amination: Another common method involves the reductive amination of appropriate precursors, such as 6-bromobenzaldehyde, with amines and reducing agents like sodium cyanoborohydride.
Enantioselective Synthesis: For producing enantiomerically pure compounds, chiral catalysts and auxiliaries are employed to achieve high enantioselectivity.
Industrial Production Methods: Industrial-scale synthesis often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivatives or other oxidized forms.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions at the bromine position can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, amides, and esters.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine atom.
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A positional isomer with the bromine atom at the 7th position.
6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A halogenated analog with chlorine instead of bromine.
Uniqueness: The presence of the bromine atom at the 6th position imparts unique chemical and biological properties to 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, distinguishing it from its analogs and isomers.
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to harness its properties.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFNPKFRHLLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696247 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260643-32-0 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride](/img/structure/B1502086.png)

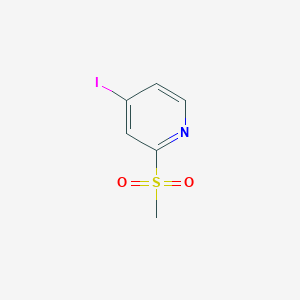
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate](/img/structure/B1502099.png)
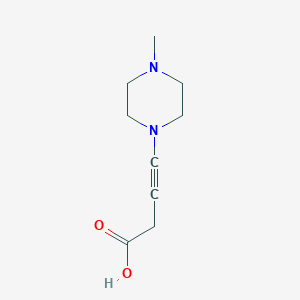
![4-[(Cyclopropylmethyl)-amino]-3-methyl-phenol](/img/structure/B1502102.png)
